molecular formula C24H28N4O6 B11281731 Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate

Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B11281731
M. Wt: 468.5 g/mol
InChI Key: GEOBGULXIGNFRT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced techniques such as flow chemistry to optimize reaction efficiency and scalability .

Chemical Reactions Analysis

Methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: . Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the morpholine and piperidine groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate can be compared with other similar compounds, such as:

Biological Activity

Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and implications for drug development.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • Morpholine ring : Contributes to the compound's solubility and biological activity.
  • Piperidine moiety : Implicated in various pharmacological effects.
  • Nitrophenyl group : Often associated with enhanced biological activity.

Molecular Formula

The molecular formula is C24H27N4O4C_{24}H_{27}N_4O_4, indicating a significant number of nitrogen and oxygen atoms, which are critical for its interaction with biological targets.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it exhibited:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of growth.
  • Notable activity against Streptococcus pneumoniae, with derivatives showing improved potency compared to the parent compound .

Structure-Activity Relationship (SAR)

The SAR studies have revealed insights into how modifications to the structure influence biological activity. Key findings include:

  • Substitution effects : Changing substituents on the phenyl rings significantly affects antimicrobial potency. For instance, substituting a nitro group can enhance activity against specific pathogens .
  • Linker modifications : Variations in the carbonyl linker between different aromatic systems can lead to dramatic changes in efficacy, as demonstrated in derivative studies .

Enzyme Inhibition Studies

Further investigations have focused on the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE). The results indicated:

  • Inhibition rates : The compound and its derivatives showed varying degrees of AChE inhibition, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Antibacterial Efficacy : A study highlighted the effectiveness of a derivative of this compound against multi-drug resistant bacterial strains, showcasing its potential as a lead candidate for new antibiotic development .
  • Antiviral Activity : Research into similar compounds has shown antiviral properties, particularly against Hepatitis C virus (HCV), suggesting that this class of compounds may be explored for broader antiviral applications .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against S. pneumoniae
Enzyme InhibitionAChE inhibition observed
AntiviralPotential activity against HCV

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Nitro substitutionIncreased potency
Carbonyl linker variationSignificant activity change
Morpholine ring presenceEnhanced solubility and binding

Properties

Molecular Formula

C24H28N4O6

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-5-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]benzoate

InChI

InChI=1S/C24H28N4O6/c1-33-24(30)19-16-18(6-8-20(19)27-11-13-34-14-12-27)25-23(29)17-5-7-21(22(15-17)28(31)32)26-9-3-2-4-10-26/h5-8,15-16H,2-4,9-14H2,1H3,(H,25,29)

InChI Key

GEOBGULXIGNFRT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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